5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Factor Xa Inhibition Anticoagulant Discovery Chemical Probe Selectivity

Order this critical research tool for Factor Xa (FXa) inhibitor development. This compound features a uniquely reactive 5-bromo-2-chloro substitution pattern on the benzamide ring, enabling sequential Pd-catalyzed cross-couplings impossible with simpler apixaban scaffolds. Its distinct halogenation makes it an essential advanced intermediate for generating focused libraries to explore chemical space in FXa pharmacophore research, and a reference standard for HPLC/UPLC-MS method development.

Molecular Formula C19H18BrClN2O3
Molecular Weight 437.72
CAS No. 941918-78-1
Cat. No. B2745829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide
CAS941918-78-1
Molecular FormulaC19H18BrClN2O3
Molecular Weight437.72
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCCC3=O
InChIInChI=1S/C19H18BrClN2O3/c1-26-17-11-13(6-8-16(17)23-9-3-2-4-18(23)24)22-19(25)14-10-12(20)5-7-15(14)21/h5-8,10-11H,2-4,9H2,1H3,(H,22,25)
InChIKeyPMTYIZHCAXIKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-78-1): Sourcing Evidence for a Factor Xa Pathway Chemical Probe


The compound 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-78-1) is a synthetic small molecule belonging to the benzamide class. Its core structure, featuring a 2-oxopiperidine moiety, is characteristic of a well-known pharmacophore for inhibiting activated blood coagulation Factor X (FXa), a mechanism exploited by clinically approved anticoagulants like apixaban [1]. This compound is differentiated from its therapeutic counterparts by a unique substitution pattern, specifically the presence of a 5-bromo-2-chloro motif on the benzamide ring and a 3-methoxy group on the central phenyl ring, positioning it as a specialized chemical probe or a key synthetic intermediate rather than a drug candidate.

Why Apixaban and General FXa Inhibitors Cannot Substitute for 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-78-1)


Within the Factor Xa inhibitor pharmacophore, minor structural modifications can cause a dramatic shift from potent enzyme inhibition to inertness, or from a therapeutic profile to a reactive intermediate suitable only for chemical synthesis. The specific halogenation pattern and methoxy placement on CAS 941918-78-1 are not present in approved drugs like apixaban or rivaroxaban [1]. Therefore, this compound cannot be interchanged with clinical FXa inhibitors for target engagement studies, as its binding kinetics, selectivity profile, and in vivo pharmacokinetics remain uncharacterized by default. Its value lies in its distinct chemical reactivity as a synthetic building block, not as a functional analog of known anticoagulants.

Direct Comparative Data for 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-78-1)


Absence of Validated Biological Target Engagement Versus Benchmark FXa Inhibitors

A search of authoritative public databases (ChEMBL, BindingDB, PubMed) yields no quantitative biological activity data (IC50, Ki, Kd) for CAS 941918-78-1 against Factor Xa or any other pharmacological target. In contrast, the structurally related benchmark apixaban demonstrates potent Factor Xa inhibition with a Ki of 0.08 nM [1]. This represents a critical data gap; until experimentally resolved, the compound cannot be considered a functional FXa inhibitor.

Factor Xa Inhibition Anticoagulant Discovery Chemical Probe Selectivity

Differentiation by Halogen Substitution for Reactivity in Cross-Coupling Reactions

The 5-bromo-2-chloro substitution on the benzamide ring provides orthogonal synthetic handles for sequential palladium-catalyzed cross-coupling reactions. The bromine atom is generally more reactive in oxidative addition, allowing for chemoselective functionalization in the presence of the chlorine. This contrasts with non-halogenated analogs or apixaban's scaffold, which lack such synthetic versatility [1]. This differential reactivity is a key design feature for building diverse compound libraries.

Synthetic Chemistry Cross-Coupling Bromo-chloro Selectivity

Distinguishing Physicochemical Profile from Drug-like Analogs

The compound's calculated molecular weight (437.72 g/mol) and cLogP (approx. 3.8) place it within a different property space compared to approved FXa inhibitors. For instance, apixaban has a molecular weight of 459.5 g/mol and a lower cLogP of ~2.2 [1]. The higher lipophilicity of CAS 941918-78-1, driven by the bromo and chloro substituents, implies different solubility, permeability, and metabolic stability profiles, making it a poor surrogate for in vivo pharmacokinetic studies of drug-like molecules but a useful tool for investigating lipophilic tolerance in FXa binding pockets.

Drug-likeness Physicochemical Properties Lead Optimization

Evidence-Backed Application Scenarios for 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide (CAS 941918-78-1)


Medicinal Chemistry: Generation of Focused FXa Inhibitor Libraries via Chemoselective Derivatization

The orthogonally reactive 5-bromo-2-chloro motif on the benzamide ring makes this compound an ideal advanced intermediate for synthesizing focused libraries of FXa pharmacophore analogs. Sequential Pd-catalyzed cross-coupling reactions can be used to explore the chemical space around the benzamide moiety, a strategy not possible with the simpler 4-methoxyphenyl substitution pattern of apixaban [2]. This application is supported by the synthetic handle differentiation evidence (Section 3, Evidence 2).

Pharmacological Tool: Probing Lipophilic Tolerance in the FXa S1/S4 Subpockets

With a calculated cLogP approximately 1.6 units higher than apixaban, this compound serves as a tool to probe the tolerance for increased lipophilicity within the FXa binding site without the confounding factor of potent inhibition [3]. This is directly derived from the physicochemical differentiation evidence (Section 3, Evidence 3). Researchers can use it in co-crystallization or thermodynamic profiling studies to map lipophilic regions of the protein.

Analytical Chemistry: Process Development and Impurity Profiling for FXa Inhibitor Synthesis

Given its structural relation to the apixaban pharmacophore, this compound may arise as a potential process-related impurity or a late-stage intermediate during the synthesis of halogenated FXa inhibitors. Its well-defined synthetic handles and distinct halogenation pattern make it a valuable reference standard for developing HPLC or UPLC-MS methods to monitor product purity and process consistency [1]. This application scenario stems from the baseline structural context (Section 1).

Quote Request

Request a Quote for 5-bromo-2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.